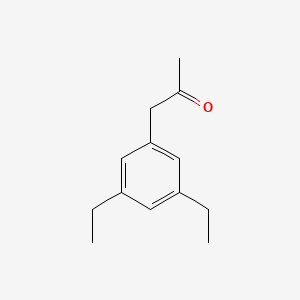
1-(3,5-Diethylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H18O It is a ketone derivative characterized by the presence of a propan-2-one group attached to a 3,5-diethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-diethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
化学反应分析
Types of Reactions: 1-(3,5-Diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1-(3,5-Diethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(3,5-Diethylphenyl)propan-2-one exerts its effects depends on the specific context of its use. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition reactions. The phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization.
Molecular Targets and Pathways:
Enzymatic Interactions: The compound may interact with enzymes that catalyze oxidation-reduction reactions.
Metabolic Pathways: It can be involved in metabolic pathways that process ketones and aromatic compounds.
相似化合物的比较
1-(3,5-Diethylphenyl)propan-2-one can be compared with other similar compounds such as:
1-(3,5-Dimethylphenyl)propan-2-one: Similar structure but with methyl groups instead of ethyl groups.
1-(3,5-Diethylphenyl)ethanone: Similar structure but with an ethanone group instead of a propan-2-one group.
Uniqueness: The presence of ethyl groups on the phenyl ring in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions in chemical and biological systems.
属性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
1-(3,5-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O/c1-4-11-7-12(5-2)9-13(8-11)6-10(3)14/h7-9H,4-6H2,1-3H3 |
InChI 键 |
QEYKVWDPSACXLD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)CC(=O)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


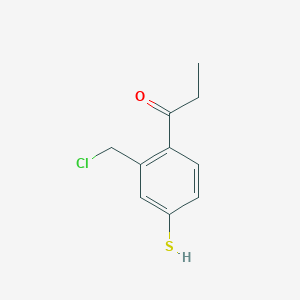

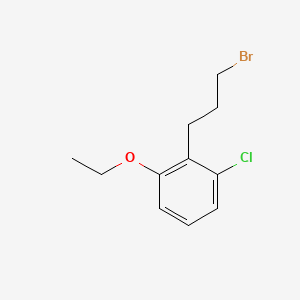
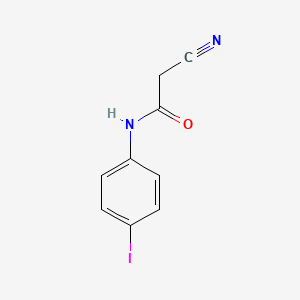
![N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide](/img/structure/B14063952.png)
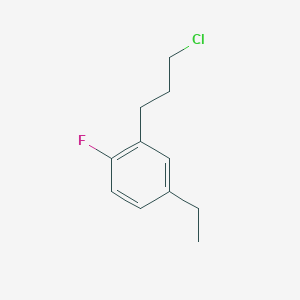

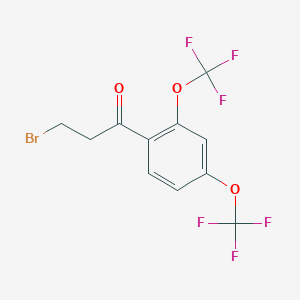
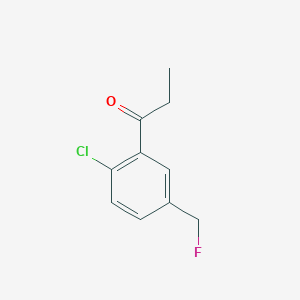

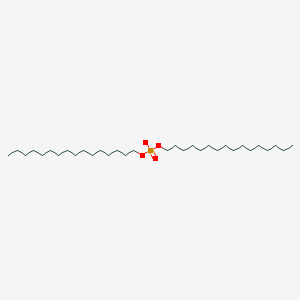
![Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-](/img/structure/B14063986.png)

![1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine](/img/structure/B14064002.png)
